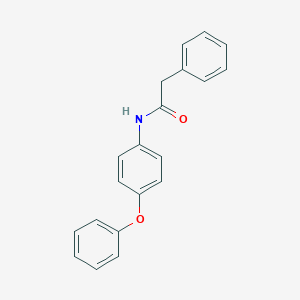
N-(4-phenoxyphenyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-2-phenylacetamide, also known as PPA, is a chemical compound that has gained significant attention in the field of scientific research. PPA is a white crystalline solid that is used in various research studies due to its unique properties.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-2-phenylacetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. N-(4-phenoxyphenyl)-2-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-phenoxyphenyl)-2-phenylacetamide can reduce inflammation and pain in animal models of inflammatory diseases. N-(4-phenoxyphenyl)-2-phenylacetamide has also been shown to reduce fever in animal models of fever. Additionally, N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
N-(4-phenoxyphenyl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the production of prostaglandins and its potential as an anticancer agent. However, N-(4-phenoxyphenyl)-2-phenylacetamide also has limitations, including its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research of N-(4-phenoxyphenyl)-2-phenylacetamide. One potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to investigate its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-2-phenylacetamide and its potential side effects.
Conclusion
In conclusion, N-(4-phenoxyphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. N-(4-phenoxyphenyl)-2-phenylacetamide has potential as an anti-inflammatory, analgesic, and antipyretic agent, as well as an anticancer agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
N-(4-phenoxyphenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-phenoxyphenyl magnesium bromide with 2-phenylacetyl chloride. The reaction results in the formation of N-(4-phenoxyphenyl)-2-phenylacetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-phenoxyaniline with 2-phenylacetyl chloride or the reaction of 4-phenoxyphenylboronic acid with 2-phenylacetyl chloride.
科学的研究の応用
N-(4-phenoxyphenyl)-2-phenylacetamide has been used in various scientific research studies, including in the field of medicinal chemistry. N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to have potential as an anti-inflammatory agent, as well as an analgesic and antipyretic agent. N-(4-phenoxyphenyl)-2-phenylacetamide has also been studied for its potential as an anticancer agent, with studies showing that it can inhibit the growth of cancer cells.
特性
製品名 |
N-(4-phenoxyphenyl)-2-phenylacetamide |
|---|---|
分子式 |
C20H17NO2 |
分子量 |
303.4 g/mol |
IUPAC名 |
N-(4-phenoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C20H17NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChIキー |
BGYIJKUTMNNWAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)
![N-[2-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B269356.png)
![N-[3-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B269359.png)

![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)
![4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269364.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)